
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester' involves the protection of the hydroxyl groups of lubiprostone, followed by esterification with phenylmethyl alcohol. The resulting intermediate is then protected with tetrahydropyranyl and tert-butyldimethylsilyl groups, followed by deprotection and esterification with phenylmethyl chloride.", "Starting Materials": [ "Lubiprostone", "Phenylmethyl alcohol", "Tetrahydropyranyl chloride", "Tert-butyldimethylsilyl chloride", "Pyridine", "Dimethylformamide", "Potassium carbonate", "Phenylmethyl chloride" ], "Reaction": [ "Step 1: Protection of hydroxyl groups of lubiprostone with tetrahydropyranyl and tert-butyldimethylsilyl groups using tetrahydropyranyl chloride and tert-butyldimethylsilyl chloride in the presence of pyridine and dimethylformamide.", "Step 2: Esterification of protected lubiprostone with phenylmethyl alcohol using N,N-dimethylformamide and potassium carbonate as a base.", "Step 3: Deprotection of tetrahydropyranyl and tert-butyldimethylsilyl groups using acetic acid and methanol.", "Step 4: Esterification of the resulting intermediate with phenylmethyl chloride using N,N-dimethylformamide and potassium carbonate as a base." ] } | |
Numéro CAS |
1346597-43-0 |
Formule moléculaire |
C38H62F2O6Si |
Poids moléculaire |
680.99 |
Nom IUPAC |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1 |
Clé InChI |
DXVSMWCKXOCOJF-AKXUHWDJSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Synonymes |
(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B584080.png)
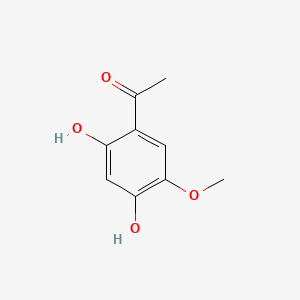
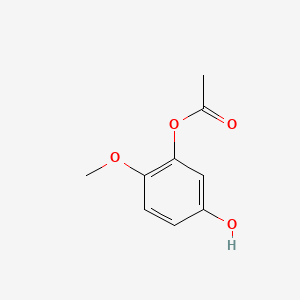
![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)
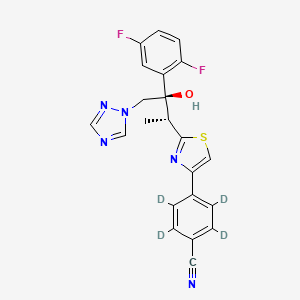
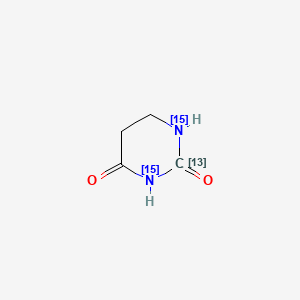
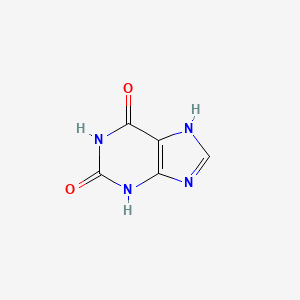
![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)
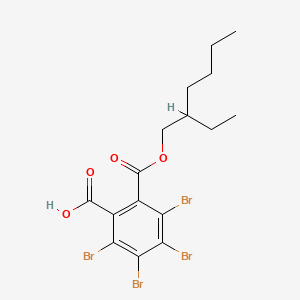
![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)
